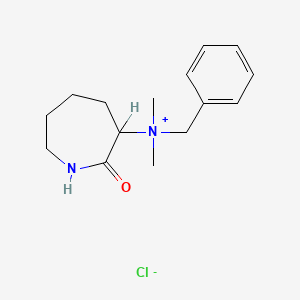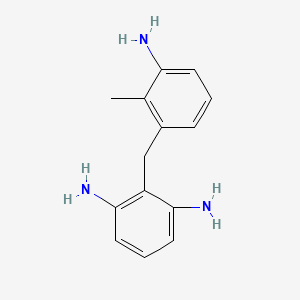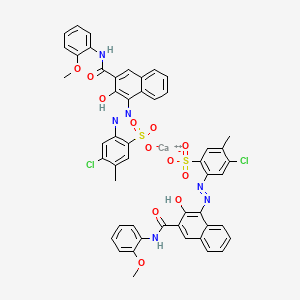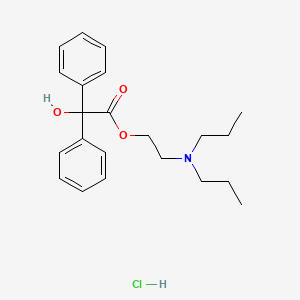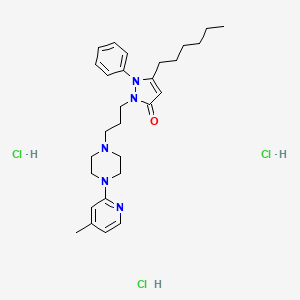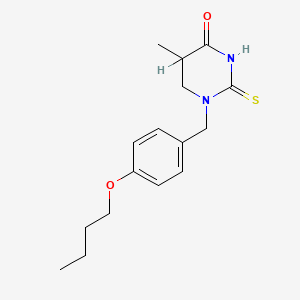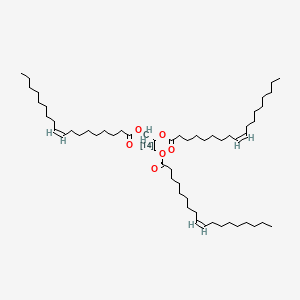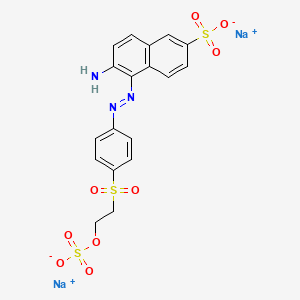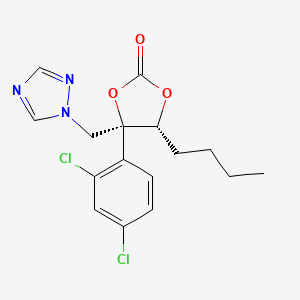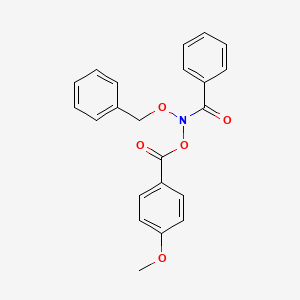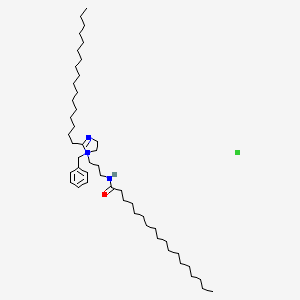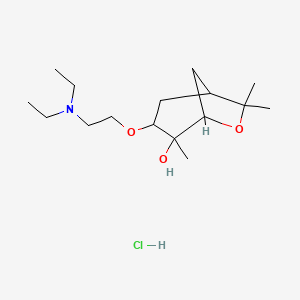
3-Chlorobenzene oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chlorobenzene oxide is an organic compound that belongs to the class of chlorinated aromatic compounds. It is characterized by the presence of a chlorine atom and an epoxide group attached to a benzene ring. This compound is of significant interest in various fields due to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Chlorobenzene oxide can be synthesized through several methods. One common approach involves the epoxidation of 3-chlorostyrene using peracids such as m-chloroperbenzoic acid. The reaction typically occurs under mild conditions and yields the desired epoxide with high selectivity.
Industrial Production Methods
In industrial settings, the production of this compound often involves the chlorination of benzene followed by epoxidation. The chlorination step is usually carried out using chlorine gas in the presence of a catalyst such as ferric chloride. The resulting chlorobenzene is then subjected to epoxidation using peracids or other suitable oxidizing agents.
Análisis De Reacciones Químicas
Types of Reactions
3-Chlorobenzene oxide undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form chlorinated quinones.
Reduction: Reduction reactions can convert it to 3-chlorophenol.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products
Oxidation: Chlorinated quinones.
Reduction: 3-Chlorophenol.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Chlorobenzene oxide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies have explored its effects on biological systems, particularly its interactions with enzymes and proteins.
Medicine: Research has investigated its potential as a precursor for pharmaceuticals.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 3-chlorobenzene oxide exerts its effects involves its reactivity with nucleophiles. The epoxide group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to various biochemical effects. This reactivity is often exploited in synthetic chemistry to create new compounds.
Comparación Con Compuestos Similares
Similar Compounds
Chlorobenzene: Lacks the epoxide group and is less reactive.
Benzene oxide: Does not have the chlorine atom, making it less versatile in substitution reactions.
3-Chlorophenol: Similar structure but lacks the epoxide group, leading to different reactivity.
Uniqueness
3-Chlorobenzene oxide is unique due to the presence of both a chlorine atom and an epoxide group, which confer distinct reactivity patterns. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs.
Propiedades
Número CAS |
56541-86-7 |
|---|---|
Fórmula molecular |
C6H5ClO |
Peso molecular |
128.55 g/mol |
Nombre IUPAC |
2-chloro-7-oxabicyclo[4.1.0]hepta-2,4-diene |
InChI |
InChI=1S/C6H5ClO/c7-4-2-1-3-5-6(4)8-5/h1-3,5-6H |
Clave InChI |
ISNCKBRSXQOHHO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2C(O2)C(=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


